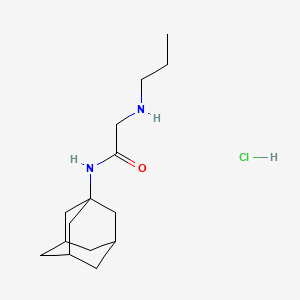
N~1~-1-adamantyl-N~2~-propylglycinamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-1-adamantyl-N~2~-propylglycinamide hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in pharmacology and neuroscience. It is a non-peptide compound that has been shown to have promising effects on the central nervous system.
Aplicaciones Científicas De Investigación
N~1~-1-adamantyl-N~2~-propylglycinamide hydrochloride has been extensively studied for its potential applications in pharmacology and neuroscience. It has been shown to have neuroprotective effects and can improve cognitive function. It has also been studied for its potential as a treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Mecanismo De Acción
The exact mechanism of action of N~1~-1-adamantyl-N~2~-propylglycinamide hydrochloride is not fully understood. However, it has been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in synaptic plasticity and memory formation. It also has antioxidant properties and can reduce oxidative stress, which is a major contributor to neurodegenerative disorders.
Biochemical and Physiological Effects:
N~1~-1-adamantyl-N~2~-propylglycinamide hydrochloride has been shown to have a range of biochemical and physiological effects. It can improve cognitive function, reduce inflammation, and protect against neuronal damage. It has also been shown to have anti-anxiety and anti-depressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N~1~-1-adamantyl-N~2~-propylglycinamide hydrochloride for lab experiments is its neuroprotective properties. It can protect against neuronal damage and improve cognitive function, making it a useful tool for studying neurodegenerative disorders. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
Direcciones Futuras
There are several future directions for research on N~1~-1-adamantyl-N~2~-propylglycinamide hydrochloride. One area of interest is its potential as a treatment for neurodegenerative disorders. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in treating these disorders. Another area of interest is its potential as a cognitive enhancer. Studies are needed to determine its effects on different cognitive domains and to identify optimal dosages and treatment regimens. Finally, there is potential for the development of new compounds based on the structure of N~1~-1-adamantyl-N~2~-propylglycinamide hydrochloride, which could have even greater efficacy and fewer side effects.
Métodos De Síntesis
The synthesis of N~1~-1-adamantyl-N~2~-propylglycinamide hydrochloride involves a multi-step process that starts with the reaction of 1-adamantanecarboxylic acid with thionyl chloride to form 1-adamantanecarbonyl chloride. This intermediate is then reacted with propylamine to form N~1~-propyl-1-adamantylcarboxamide. The final step involves the reaction of N~1~-propyl-1-adamantylcarboxamide with glycine ethyl ester hydrochloride to form N~1~-1-adamantyl-N~2~-propylglycinamide hydrochloride.
Propiedades
IUPAC Name |
N-(1-adamantyl)-2-(propylamino)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O.ClH/c1-2-3-16-10-14(18)17-15-7-11-4-12(8-15)6-13(5-11)9-15;/h11-13,16H,2-10H2,1H3,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKFMHVBOHOTCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(=O)NC12CC3CC(C1)CC(C3)C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-adamantyl)-2-(propylamino)acetamide;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

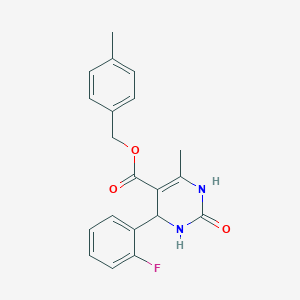
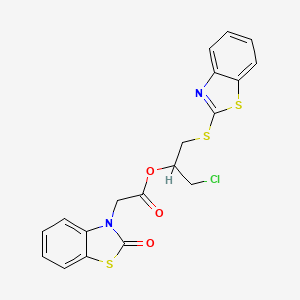
![N-[1-(2,5-dimethoxyphenyl)ethyl]cyclopropanecarboxamide](/img/structure/B4935170.png)

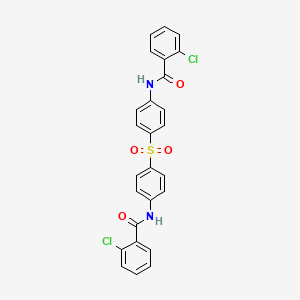
![1-[3-(4-ethoxyphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B4935214.png)
![4-(2-fluorophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B4935219.png)
![3-{[4-(2-chlorobenzyl)-1-piperazinyl]methyl}-1H-indole oxalate](/img/structure/B4935223.png)
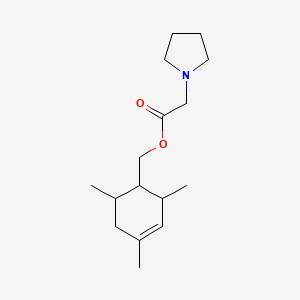
![5-[4-(heptyloxy)phenyl]-3-nonyl-1,2,4-oxadiazole](/img/structure/B4935247.png)
![3-chloro-4-[cyclohexyl(methyl)amino]-1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione](/img/structure/B4935253.png)
![5-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B4935261.png)
![2-[(2-fluorobenzoyl)amino]-N-(4-methoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4935266.png)
![2-{[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]thio}-4,6-pyrimidinediamine](/img/structure/B4935273.png)